1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is notable for its potential pharmacological activities, particularly in the modulation of neurotransmitter systems. It is often studied for its effects on alpha-adrenergic receptors, which play a significant role in cardiovascular physiology and pharmacology.
The compound has been referenced in various scientific studies and patents, indicating its relevance in medicinal chemistry and pharmacological research. Notably, it has been identified as IP-66 in some studies, where its effects on vascular contraction were compared to other known alpha-blockers such as prazosin and yohimbine .
1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine is classified as a piperazine derivative. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms opposite each other. This specific compound can be categorized under heterocyclic compounds due to the presence of the pyridine ring.
The synthesis of 1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with appropriate alkylating agents to introduce the ethoxy and pyridine substituents.
The molecular structure of 1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine can be depicted as follows:
1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine can undergo various chemical reactions typical for piperazine derivatives, including:
The reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity of the product.
The mechanism of action for 1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine primarily involves its interaction with alpha-adrenergic receptors. It acts as an antagonist at these receptors, which are crucial in regulating vascular tone and blood pressure.
Studies have shown that this compound exhibits strong postsynaptic antagonistic properties with rapid binding kinetics compared to other antagonists like prazosin . This suggests that it could be effective in managing conditions related to excessive vasoconstriction.
1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine is primarily used in pharmacological research. Its applications include:
This compound exemplifies the ongoing research efforts aimed at understanding complex biological systems through targeted chemical modifications and interactions.
The synthesis of 1-[2-ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine (CAS 58013-09-5, commonly designated IP-66 or IP66) employs a multi-step approach centered on nucleophilic displacement and reductive amination reactions. The primary synthetic route involves the condensation of 2-(3-pyridyl)acetaldehyde with N-(2-methoxyphenyl)piperazine under reductive conditions, followed by O-alkylation with bromoethane. This pathway leverages the nucleophilicity of the piperazine nitrogen to facilitate C-N bond formation [3] [7].
A critical step involves the formation of the carbon-nitrogen bond between the pyridyl-containing moiety and the piperazine ring. Modern adaptations incorporate palladium-catalyzed Buchwald-Hartwig amination for constructing diaryl piperazine intermediates, although this is more commonly applied to analogs than to IP-66 itself [8]. The final alkylation step introduces the ethoxy group, typically employing bromoethane under basic conditions (e.g., potassium carbonate in acetonitrile) to achieve the O-alkylated product [3] [4].
Alternative pathways include nucleophilic substitution reactions where halogenated precursors react with piperazine derivatives. For example, 2-chloro-1-(3-pyridyl)ethanol may be converted to its ethoxy derivative before displacement with N-(2-methoxyphenyl)piperazine. However, this route suffers from regioselectivity challenges and potential over-alkylation, leading to diminished yields compared to the reductive amination approach [7].
Table 1: Key Synthetic Routes for IP-66
Methodology | Key Steps | Advantages | Limitations |
---|---|---|---|
Reductive Amination | 1. Condensation: 2-(3-Pyridyl)acetaldehyde + N-(2-Methoxyphenyl)piperazine 2. Reduction: NaBH₄ or NaBH₃CN 3. O-Alkylation: Bromoethane/K₂CO₃ | High regioselectivity; Minimal byproducts | Requires anhydrous conditions; Multi-step purification |
Nucleophilic Displacement | 1. Synthesis of 1-(2-chloroethyl)-2-ethoxy-pyridine 2. Displacement with N-(2-Methoxyphenyl)piperazine | Commercially available starting materials | Low yield due to elimination side products; Di-alkylation impurities |
Transition Metal Catalysis | Buchwald-Hartwig coupling of halogenated precursors with piperazine | Single-step coupling; Scalability | Limited application in final IP-66 synthesis; Costly catalysts |
Structural diversification of IP-66 focuses on three domains: the ethoxy linker, pyridyl ring substitution pattern, and methoxyphenyl group modifications. Bioisosteric replacement of the 3-pyridyl moiety with 4-pyridyl (as in CID 3059795) diminishes α1-adrenergic antagonism but enhances 5-HT7 receptor affinity (Kᵢ = 8.3 nM vs. 156 nM for IP-66), demonstrating how subtle changes alter target selectivity [6] [10].
Modifying the alkoxy linker length profoundly impacts pharmacokinetics. Replacing ethoxy with butoxy (as in the HPLC internal standard described in pharmacokinetic studies) increases log P from 2.8 to 3.6, enhancing blood-brain barrier penetration but reducing aqueous solubility. This homologue demonstrated utility as an analytical standard but exhibited reduced in vivo antihypertensive duration [3].
Ortho-substituted phenyl ring derivatives show structure-activity relationship (SAR) inflection points:
These modifications demonstrate that while IP-66 itself is a potent α1-antagonist with rapid receptor association kinetics [1], strategic substitutions can redirect selectivity toward neurological targets or optimize pharmacokinetic profiles.
Table 3: Structure-Activity Relationships of IP-66 Analogs
Structural Modification | Representative Compound | Key Pharmacological Change | Therapeutic Implications |
---|---|---|---|
Pyridyl Isosterism | 1-[2-Ethoxy-2-(4-pyridyl)ethyl]-4-(2-methoxyphenyl)piperazine | 5-HT7 affinity ↑ (Kᵢ = 8.3 nM); α1 affinity ↓ | Potential CNS applications (e.g., depression, sleep regulation) |
Alkoxy Chain Extension | 1-[2-Butoxy-2-(3-pyridyl)ethyl]-4-(2-methoxyphenyl)piperazine | log P ↑ (3.6); Plasma protein binding ↑; Vdₛₛ ↑ | Extended half-life but reduced free fraction; limited solubility |
Phenyl Ring Halogenation | 1-[2-Ethoxy-2-(3-pyridyl)ethyl]-4-(2-chloro-5-methoxyphenyl)piperazine | CYP2D6 stability ↑ (t₁/₂ > 120 min); α1 affinity retained | Reduced dosing frequency; improved metabolic profile |
Biphenyl Derivatives | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 affinity Kᵢ = 2.6 nM; α1 affinity Kᵢ = 156 nM | PET neuroimaging applications [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7